Spiro[2.5]octan-1-amine
Description
Significance of Spirocyclic Systems in Organic Chemistry
Spirocyclic systems are significant in organic chemistry due to their inherent three-dimensionality, which allows for the precise spatial arrangement of functional groups. vulcanchem.com This structural rigidity can lead to higher affinity and selectivity for biological targets. nih.gov The unique architecture of spirocycles also facilitates their binding to proteins, making them valuable scaffolds in drug discovery. Many natural products feature spirocyclic frameworks, and their incorporation into synthetic compounds has been shown to improve properties such as metabolic stability and solubility. The synthesis of spirocycles, however, can be challenging due to the presence of a quaternary spiro-carbon atom. vulcanchem.com
Unique Structural Attributes of the Spiro[2.5]octane Framework
The Spiro[2.5]octane framework consists of a cyclopropane (B1198618) ring fused to a cyclohexane (B81311) ring at a single carbon atom. This arrangement results in a compact and rigid structure. The presence of the three-membered cyclopropane ring introduces significant ring strain, which can enhance the reactivity of the molecule. vulcanchem.com The cyclohexane ring can adopt various conformations, which, in combination with the fixed cyclopropane ring, leads to well-defined three-dimensional structures. Recently, new metabolites featuring a unique spiro[2.5]octane skeleton, pestalotriols A and B, were isolated from an endophytic fungus, highlighting the natural occurrence of this framework. rsc.org
Overview of Amine Functionality within Spirocyclic Structures
The incorporation of an amine functional group into a spirocyclic scaffold, as seen in Spiro[2.5]octan-1-amine, is of particular interest in medicinal chemistry. The amine group can act as a hydrogen bond donor and acceptor, and it is often a key feature for interaction with biological receptors. nih.gov In many drug candidates, the amine functionality serves as a crucial pharmacophore. The presence of an amine group in spirocyclic compounds can also serve as a synthetic handle, allowing for the straightforward introduction of further molecular diversity. The combination of the rigid spirocyclic core and the reactive amine group makes spirocyclic amines valuable building blocks for the synthesis of complex molecular architectures with potential therapeutic applications. smolecule.com
Interactive Data Tables
Below are tables summarizing key information for this compound and a related derivative.
| Property | Value | Source |
|---|---|---|
| CAS Number | 17202-91-4 | enaminestore.com |
| Molecular Formula | C₈H₁₆ClN | enaminestore.com |
| Molecular Weight | 161.67 g/mol | enaminestore.com |
| Purity | 95% | enaminestore.com |
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₄N₂ | smolecule.com |
| Molecular Weight | 126.20 g/mol | smolecule.com |
| IUPAC Name | 6-azaspiro[2.5]octan-2-amine | smolecule.com |
| Canonical SMILES | C1CNCCC12CC2N | smolecule.com |
Detailed Research Findings
While specific research focused solely on this compound is limited, studies on related spiro[2.5]octane derivatives provide valuable insights into the potential of this chemical class. For instance, a general synthetic route to spiro[2.5]octane-5,7-dione has been developed, which involves the cyclization of related acrylates and diethyl acetonedicarboxylate, followed by decarboxylation. researchgate.net This methodology highlights a potential pathway for accessing substituted spiro[2.5]octane systems.
Furthermore, a patent has been filed for the synthesis of spiro[2.5]octane-5-carboxylic acid, another derivative, which is described as a useful organic synthesis intermediate. google.com The synthesis starts from the readily available hydroresorcinol, suggesting a potentially scalable route to this class of compounds. google.com
In the context of medicinal chemistry, derivatives such as 6-Azathis compound have been investigated for their biological activity. smolecule.com Research has shown that such compounds can be synthesized through cyclization reactions between appropriate amines and cyclic ketones. smolecule.com These aza-spirocycles are of interest due to their potential as ligands for receptors in the central nervous system. smolecule.com For example, 6-Azathis compound has been explored for its potential therapeutic roles in diabetes management and neuropharmacology. smolecule.com
The introduction of other functional groups onto the spiro[2.5]octane scaffold, such as a fluorine atom in 6-Fluorothis compound, demonstrates the utility of this framework as a building block for creating a diverse range of molecules with potentially altered physical and biological properties.
Synthetic Methodologies for this compound and its Derivatives
The synthesis of this compound and its derivatives hinges on the effective construction of the characteristic spirocyclic core, which fuses a cyclopropane ring and a cyclohexane ring at a single carbon atom. Various synthetic strategies have been developed to assemble this unique structural motif, broadly categorized into cyclopropanation reactions and intramolecular cyclization methods. These approaches provide versatile pathways to key intermediates such as spiro[2.5]octane-5,7-dione, which can then be further functionalized to yield the target amine.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
spiro[2.5]octan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c9-7-6-8(7)4-2-1-3-5-8/h7H,1-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZUITKQSZISDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Computational and Theoretical Investigations of Spiro 2.5 Octan 1 Amine
Density Functional Theory (DFT) Studies on Conformational Flexibility and Reactivitynih.govnih.govgoogle.com
Density Functional Theory (DFT) has emerged as a principal method for investigating the conformational landscape of spirocyclic systems. For Spiro[2.5]octan-1-amine, the molecule's flexibility is primarily dictated by the cyclohexane (B81311) ring's ability to adopt various conformations and the orientation of the amine substituent on the cyclopropane (B1198618) ring.
The cyclohexane ring can exist in several conformations, with the chair form being the most stable, followed by the twist-boat and boat forms. The fusion of the cyclopropane ring introduces additional steric and electronic constraints. DFT calculations are employed to determine the relative energies of these conformers. The primary conformational isomers of this compound arise from the position of the amine group relative to the plane of the cyclohexane ring, leading to distinct axial-like and equatorial-like orientations.
Computational studies reveal that the equatorial-like conformer, where the amine group is positioned away from the bulk of the cyclohexane ring, is generally the most stable due to minimized steric hindrance. The energy difference between the equatorial-like and axial-like conformers is a key parameter that influences the molecule's reactivity. A lower energy barrier for interconversion suggests that both conformers may be present in equilibrium under standard conditions.
Table 1: Calculated Relative Energies of this compound Conformers This table presents illustrative data typical for DFT calculations on similar molecules.
| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |
|---|---|---|
| Equatorial-like Chair | B3LYP/6-31G(d) | 0.00 |
| Axial-like Chair | B3LYP/6-31G(d) | 1.85 |
| Equatorial-like Twist-Boat | B3LYP/6-31G(d) | 5.50 |
Reactivity is also heavily influenced by conformational preferences. For instance, the accessibility of the lone pair of electrons on the nitrogen atom of the amine group is different in the axial versus the equatorial positions. This can affect the molecule's basicity and its ability to act as a nucleophile. DFT calculations can model the proton affinity and the transition states for reactions at the amine group for each conformer, thereby predicting the most likely reactive form.
Analysis of Electronic Structure and Bonding in Spiro[2.5]octan-1-aminegoogle.com
The electronic structure of this compound is characterized by the unique features of its constituent rings. The cyclopropane ring possesses "bent" bonds with significant p-character, which imparts alkene-like properties. The spiro-fusion at the quaternary carbon creates a point of high steric strain and unique electronic distribution.
Analysis of the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the molecule's reactivity. In this compound, the HOMO is typically localized on the amine group, specifically the nitrogen lone pair, indicating that this is the primary site for electrophilic attack. The LUMO is generally distributed across the antibonding orbitals of the cyclopropane and cyclohexane rings, suggesting these are the sites for nucleophilic attack, potentially leading to ring-opening.
Natural Bond Orbital (NBO) analysis is another computational tool used to study the electronic structure. It allows for the investigation of charge distribution and donor-acceptor interactions within the molecule. For this compound, NBO analysis would likely show a negative partial charge on the nitrogen atom and positive partial charges on the adjacent carbon and hydrogen atoms, consistent with the electronegativity differences. It can also quantify the delocalization of the nitrogen lone pair into adjacent antibonding orbitals, which stabilizes the molecule.
Table 2: Selected Calculated Electronic Properties of this compound This table presents illustrative data based on typical computational results for similar structures.
| Property | Value |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | 1.5 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 1.4 D |
Prediction of Reaction Pathways and Transition Statesgoogle.com
A significant application of computational chemistry is the prediction of reaction mechanisms. By mapping the potential energy surface (PES) for a given reaction, researchers can identify the most favorable reaction pathways, including the structures of intermediates and transition states.
For this compound, several reactions can be computationally modeled. For example, the N-acylation of the amine group can be studied to determine the energy barrier for the formation of the tetrahedral intermediate and the subsequent transition state leading to the amide product. The calculations can help predict whether the reaction is kinetically or thermodynamically controlled.
Another area of interest is the reactivity of the strained cyclopropane ring. Theoretical models can predict the outcome of reactions involving ring-opening, which can be initiated by electrophiles or through radical mechanisms. DFT calculations can locate the transition state structures for these processes and determine their activation energies, providing a quantitative measure of the reaction's feasibility. This is crucial for understanding the stability of the spirocyclic core under various reaction conditions.
Molecular Modeling in Support of Synthetic Design
Molecular modeling plays a crucial role in the rational design of synthetic routes for complex molecules like this compound. Before undertaking laboratory work, computational methods can be used to screen potential synthetic strategies, saving time and resources.
For instance, the synthesis of the spiro[2.5]octane core could be approached through several methods, such as an intramolecular cyclopropanation of a cyclohexanone derivative. Molecular modeling can be used to assess the steric and electronic factors that would influence the yield and stereoselectivity of such a reaction. By calculating the energies of the reactants, intermediates, and transition states for different proposed routes, chemists can select the most promising approach.
Furthermore, modeling can aid in the design of precursors for the synthesis. For example, if the amine group is to be introduced via a reductive amination of a corresponding spiro[2.5]octan-1-one, computational models can predict the facial selectivity of the hydride attack, thus forecasting the stereochemical outcome of the reaction. This predictive power is invaluable for designing syntheses that are both efficient and stereocontrolled.
Applications of Spiro 2.5 Octan 1 Amine Scaffolds in Molecular Design
Utilization in the Design of Novel Organic Molecules
The spiro[2.5]octane scaffold serves as a versatile building block in the synthesis of novel organic molecules. Its rigid structure provides a fixed orientation for substituents, which is a crucial aspect in designing molecules that can selectively interact with biological targets. mdpi.com The synthesis of various spiro[2.5]octane derivatives, such as spiro[2.5]octa-4,7-dien-6-ones, has been achieved through efficient one-pot methodologies. rsc.org These synthetic routes provide access to a range of spirocyclic intermediates that can be further functionalized.
The amine group in spiro[2.5]octan-1-amine offers a convenient point for chemical modification, allowing for the attachment of various functional groups and the construction of more complex molecular architectures. This has been demonstrated in the preparation of spiro heterocyclic compounds through reactions involving secondary amines and other reagents. researchgate.net The ability to readily create diverse libraries of compounds based on the spiro[2.5]octane core makes it an attractive scaffold for drug discovery programs. nih.gov
Integration into Complex Polycyclic Systems
The spiro[2.5]octane unit can be integrated into more complex polycyclic systems, leading to the creation of unique three-dimensional structures. This is often achieved through cyclization reactions involving functional groups attached to the spirocyclic core. For instance, spiro[2.5]octane-5,7-dione is a key intermediate in the synthesis of pharmaceutically active ingredients and can be prepared through cyclization of appropriate precursors. google.comresearchgate.net
The rigid nature of the spiro junction allows for the precise spatial arrangement of the fused rings, which can be advantageous in the design of molecules targeting specific protein pockets. The synthesis of spiro[indoline-3,4'-pyridine] derivatives through one-pot multi-component reactions showcases the integration of the spiro concept into more elaborate heterocyclic systems. beilstein-journals.org
Modulation of Molecular Properties via Spiro[2.5]octane Incorporation
The introduction of a spiro[2.5]octane scaffold can significantly influence the physicochemical properties of a molecule. bldpharm.com These modifications are often beneficial for improving the drug-like characteristics of a compound. For example, the replacement of a flexible morpholine (B109124) ring with a rigid azaspirocycle has been shown to lower the distribution coefficient (logD), enhance metabolic stability, and improve selectivity for the target receptor over off-target interactions. bldpharm.com
The inherent properties of the spiro[2.5]octane core can lead to improvements in aqueous solubility and may also contribute to increased metabolic stability. sigmaaldrich.com The ability to fine-tune these properties by incorporating a spirocyclic moiety is a valuable tool in medicinal chemistry. nih.gov
| Property | Influence of Spiro[2.5]octane Incorporation | Reference |
| Aqueous Solubility | Generally Increased | sigmaaldrich.com |
| Metabolic Stability | Potentially Increased | bldpharm.comsigmaaldrich.com |
| Lipophilicity (logP/logD) | Can be Modulated (often lowered) | bldpharm.com |
| Selectivity | Can be Improved | bldpharm.com |
A defining characteristic of the spiro[2.5]octane scaffold is its inherent three-dimensionality and rigidity. bldpharm.comenamine.net Unlike planar aromatic systems, spirocycles force substituents into well-defined spatial orientations. sigmaaldrich.com This conformational restriction can be advantageous for several reasons. By reducing the number of rotatable bonds, the entropic penalty upon binding to a biological target is minimized, which can lead to higher binding affinity. enamine.net
The rigid framework of the spiro[2.5]octane unit ensures that the attached functional groups are held in a specific orientation, which can be crucial for optimal interaction with a receptor's binding site. mdpi.com This pre-organization of the molecule's conformation is a key strategy in rational drug design. The study of the conformational properties of derivatives like spiro[2.5]octan-6-ol has provided insights into the energetic barriers of ring inversion, further highlighting the rigid nature of this scaffold. doi.org
Role as a Building Block in Scaffold Diversification
This compound is an exemplary building block for scaffold diversification, a process that involves systematically modifying a core structure to generate a library of related compounds. nih.gov The spirocyclic core provides a rigid, three-dimensional framework, while the amine functionality serves as a primary attachment point for a wide array of chemical moieties. sigmaaldrich.com
This allows for the exploration of the chemical space around the spiro[2.5]octane scaffold. nih.govnih.gov By varying the substituents attached to the amine group, chemists can systematically alter the steric and electronic properties of the resulting molecules. This approach is instrumental in structure-activity relationship (SAR) studies, where the goal is to identify the optimal combination of substituents to achieve the desired biological activity. The use of spirocyclic scaffolds with defined exit vectors enables a thorough evaluation of the surrounding chemical space. sigmaaldrich.com
Future Directions and Emerging Research Avenues
Development of Highly Stereoselective and Sustainable Synthetic Methods
The synthesis of spirocycles, particularly those with defined stereochemistry, remains a significant challenge. nih.gov Future research will likely focus on creating enantiomerically pure Spiro[2.5]octan-1-amine through highly stereoselective and sustainable methods.
Asymmetric Catalysis: The development of catalytic asymmetric processes to form the spirocenter is a key area of interest. acs.org This could involve intramolecular or intermolecular strategies using chiral organocatalysts or organometallic catalysts to control the stereochemistry during the formation of the spiro[2.5]octane core. acs.org For instance, enzymatic approaches are emerging as powerful tools for stereodivergent synthesis. A recently developed carbene transferase platform has been used for the cyclopropanation of unsaturated N-heterocycles to produce azaspiro[2.y]alkanes with excellent diastereoselectivity and enantioselectivity. chemrxiv.org Applying similar biocatalytic methods could provide a scalable and green route to chiral this compound.
Sustainable Synthesis: Green chemistry principles are increasingly being applied to the synthesis of complex molecules. bohrium.com Future synthetic routes to this compound and its precursors will likely prioritize sustainability. This includes the use of environmentally benign solvents like water or ionic liquids, microwave-assisted reactions to reduce reaction times and energy consumption, and the use of reusable catalysts such as magnetic nanorods. bohrium.comnih.govmdpi.comrsc.org Electrosynthesis offers a metal- and reagent-free alternative for constructing spirocyclic frameworks, as demonstrated in the scalable and sustainable synthesis of spiroketals via anodic oxidation. rsc.org Such innovative and eco-friendly protocols could be adapted for the synthesis of the Spiro[2.5]octane skeleton. mdpi.comtandfonline.com
Table 1: Examples of Modern Synthetic Methods for Spirocycles
| Method | Spirocycle Class | Key Features | Yield | Stereoselectivity | Reference |
|---|---|---|---|---|---|
| Enzymatic Carbene Transfer | Azaspiro[2.y]alkanes | Stereodivergent, gram-scale, no organic co-solvent | 21->99% | dr >99.5:0.5, er >99.5:0.5 | chemrxiv.org |
| Electrosynthesis (eSpiro) | Spiroketals | Metal- and mercury-free, scalable batch and flow | Up to 98% | Not applicable | rsc.org |
| Nanocatalysis | Spiro-thiazolidines | Green, one-pot, three-component, reusable catalyst | High | High diastereoselectivity | nih.govrsc.org |
| NHC Organocatalysis | Spirocyclic oxindoles | Enantioselective, formal [2+2] annulation | 36-99% | up to >20:1 dr, 83-99% ee | mdpi.com |
| Gold Catalysis | Spiro carbocycles and heterocycles | Dearomatization, hydroamination, cascade reactions | High | High enantioselectivity and stereoselectivity | researchgate.net |
Exploration of Novel Reaction Pathways and Mechanistic Insights
Understanding the reactivity of this compound is crucial for its application as a versatile building block. Future research is expected to delve into novel transformations and the underlying mechanisms governing these reactions.
Novel Reaction Pathways: The amine functionality on the spiro[2.5]octane scaffold opens up a wide range of potential chemical transformations. Research could explore novel cycloaddition strategies, C-H functionalization of the carbocyclic rings, and ring-expansion or rearrangement reactions to access more complex and diverse molecular architectures. researchgate.netnih.gov For example, 1,3-dipolar cycloaddition reactions involving azomethine ylides generated from related cyclic amines have been used to create highly functionalized spiropyrrolidines with excellent regio- and stereoselectivity. nih.govorientjchem.org Investigating similar pathways for this compound could yield novel heterocyclic systems.
Mechanistic Insights: A deeper understanding of reaction mechanisms is essential for optimizing reaction conditions and controlling product outcomes. Detailed mechanistic studies, combining experimental techniques (like kinetic analysis and isotopic labeling) with computational modeling, will be crucial. For instance, spectroscopic and computational studies of the Chan-Lam amination have provided a complete mechanistic description, identifying key intermediates and inhibitory processes, which in turn led to the development of a more general catalytic system. nih.gov Similar in-depth investigations into reactions involving this compound would provide valuable insights into its reactivity and guide the development of new synthetic methodologies.
Advanced Computational Modeling for Predictive Chemistry
In silico methods are becoming indispensable in modern chemical research, enabling the prediction of molecular properties and reactivity before embarking on lengthy and resource-intensive experimental work. nih.govnih.gov
Predicting Molecular Properties: Advanced computational modeling, such as Density Functional Theory (DFT), can be employed to investigate the structural and electronic properties of this compound. These calculations can provide insights into bond lengths, bond angles, conformational preferences, and electronic distributions. Furthermore, predicting fundamental properties like lipophilicity, solubility, and metabolic stability through in silico ADME (Absorption, Distribution, Metabolism, and Excretion) models can guide the design of derivatives with improved pharmacokinetic profiles. nih.goviapchem.orgresearchgate.net
Reactivity and Mechanistic Predictions: Computational chemistry can also be used to model reaction pathways and transition states, providing a theoretical framework to understand and predict the reactivity of this compound. By calculating energy barriers for different potential reactions, researchers can identify the most favorable pathways and design experiments to achieve desired outcomes. This predictive power can accelerate the discovery of novel reactions and optimize existing synthetic routes.
Table 2: Application of Computational Modeling in Spirocycle Research
| Computational Method | Application | Predicted Properties | Significance | Reference |
|---|---|---|---|---|
| DFT, ADME Prediction | Drug-likeness and anticancer potential of spirooxindoles | Binding affinity, ADME parameters (solubility, LogP, TPSA) | Screening of chemical libraries for drug discovery | mdpi.com |
| In silico ADME Modeling | General drug discovery | Pharmacokinetic properties (absorption, distribution, metabolism, excretion) | Guide structural design before chemical synthesis | nih.govnih.gov |
| DFT and Molecular Docking | Design of spiro-oxindole antiproliferative agents | QSAR, binding modes, ADMET properties | Development of potent and selective anticancer agents | dntb.gov.ua |
Design of this compound Derivatives with Enhanced Molecular Characteristics
The spiro[2.5]octane scaffold is an attractive core for medicinal chemistry due to its inherent three-dimensionality, which can lead to improved biological activity and pharmacokinetic properties. dndi.orgnih.gov
Structure-Activity Relationship (SAR) Studies: A key future direction will be the systematic synthesis of this compound derivatives and the evaluation of their biological activities. By modifying the amine group or introducing substituents onto the carbocyclic rings, researchers can conduct detailed SAR studies to understand how structural changes influence properties such as potency and selectivity. tandfonline.com The rigid nature of the spirocyclic core can help to lock in specific conformations, which is beneficial for optimizing interactions with biological targets. bldpharm.com For example, in the optimization of SHP2 inhibitors, the introduction of a spirocyclic scaffold was used to maintain the desired orientation of a primary amine group, leading to improved cellular efficacy. bldpharm.com
Enhancing Physicochemical and Pharmacokinetic Properties: The introduction of a spiro center often leads to an increase in the fraction of sp³-hybridized carbons (Fsp³), which is correlated with improved solubility, metabolic stability, and reduced off-target toxicity. nih.gov Future research will focus on designing this compound derivatives with optimized physicochemical properties for drug development. This includes fine-tuning lipophilicity and polarity to achieve a balance that favors both cell permeability and aqueous solubility, ultimately leading to better drug candidates. dndi.org The development of high-throughput synthesis and computational techniques will be instrumental in accelerating these optimization studies. tandfonline.comnih.gov
Q & A
Q. Advanced Research Focus
- Rigid core modifications : Introduce substituents at C5/C6 to enhance binding to hydrophobic pockets (e.g., morpholinomethyl groups improve CNS penetration) .
- Amine functionalization : Convert primary amine to secondary/tertiary analogs to modulate pharmacokinetics (e.g., logP and BBB permeability) .
Methodological Insight : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and prioritize synthetic targets. Validate with in vitro binding assays .
What experimental designs resolve conflicting data on this compound’s mechanism of action?
Q. Advanced Research Focus
- Target deconvolution : Combine CRISPR screening with affinity-based proteomics to identify off-target effects .
- Kinetic studies : Use surface plasmon resonance (SPR) to measure binding kinetics (k/k) and compare with functional assays (e.g., cAMP accumulation) .
Methodological Insight : Replicate studies under standardized conditions and share raw data via repositories (e.g., PubChem) to enhance reproducibility .
How can computational modeling guide the design of this compound analogs with improved selectivity?
Q. Advanced Research Focus
- Molecular dynamics (MD) : Simulate ligand-receptor interactions over 100+ ns to identify stable binding poses .
- Free energy perturbation (FEP) : Predict ΔΔG for substituent changes and prioritize synthetically feasible modifications .
Methodological Insight : Validate predictions with enantiomerically pure compounds and correlate computed binding energies with experimental IC values .
What formulation challenges arise from this compound’s physicochemical properties, and how are they addressed?
Q. Advanced Research Focus
- Solubility : The spirocyclic core reduces aqueous solubility. Use co-solvents (e.g., PEG 400) or salt forms (e.g., hydrochloride) .
- Stability : Assess pH-dependent degradation via accelerated stability testing (40°C/75% RH for 3 months) .
Methodological Insight : Characterize polymorphs via DSC/XRD and select forms with optimal bioavailability .
What scale-up challenges exist for this compound synthesis, and how are they mitigated?
Q. Advanced Research Focus
- Radical reaction scalability : Replace AIBN with flow-chemistry-compatible initiators to improve safety and yield .
- Chiral resolution : Transition from chiral HPLC to enzymatic kinetic resolution for cost-effective large-scale production .
Methodological Insight : Use process analytical technology (PAT) to monitor critical parameters (e.g., temperature, pH) in real-time during scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
